3-Chloroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroacridine-9-carboxylic acid is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure includes a chlorine atom at the 3-position and a carboxylic acid group at the 9-position of the acridine ring, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
3-Chloroacridine-9-carboxylic acid, like other acridine derivatives, primarily targets DNA . Acridine derivatives are known for their ability to intercalate into double-stranded DNA . This interaction is facilitated by the planar structure of acridine, which allows it to sandwich between the base pairs of the double helix .
Mode of Action
The mode of action of this compound involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, causing the helical structure to unwind . This process is driven by charge transfer and π-stacking interactions . The unwinding of the DNA helix can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
Given the compound’s interaction with dna, it’s likely that it impacts pathways involving dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s planar structure and relatively small size suggest that it may have good bioavailability and can easily penetrate cellular membranes .
Result of Action
The primary result of this compound’s action is the disruption of normal cellular processes involving DNA . By intercalating into DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for diseases characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with DNA . Additionally, the presence of other biomolecules can either enhance or inhibit the compound’s action .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is primarily through DNA intercalation, which can impact biological processes involving DNA .
Cellular Effects
Acridine derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Acridine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Acridine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles .
Subcellular Localization
The localization of a compound within a cell can greatly influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroacridine-9-carboxylic acid typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3)
Industrial Production Methods
Industrial production methods for acridine derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Acridinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroacridine-9-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its basicity and fluorescent properties.
9-Chloroacridine: Similar structure but lacks the carboxylic acid group at the 9-position.
Acridine-9-carboxylic acid: Similar structure but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloroacridine-9-carboxylic acid is unique due to the presence of both the chlorine atom at the 3-position and the carboxylic acid group at the 9-position
Properties
IUPAC Name |
3-chloroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYAGVLXOWEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.